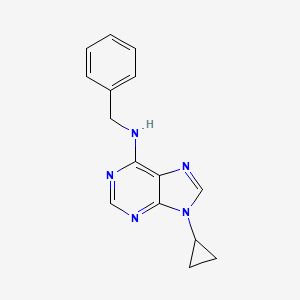![molecular formula C17H17ClN6 B6443009 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640867-09-8](/img/structure/B6443009.png)
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine, also known as 4CPIP, is a synthetic compound belonging to the class of piperazine derivatives. It is a highly water-soluble compound with a wide range of potential applications. 4CPIP has been studied for its ability to act as an inhibitor of enzymes, as well as for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from performing its normal function. This inhibition can lead to a decrease in the activity of the enzyme, which can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to have an anti-inflammatory effect and has been studied for its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a highly water-soluble compound, which makes it ideal for use in laboratory experiments. It is also relatively inexpensive to synthesize and can be easily stored at room temperature. However, the exact mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is not yet fully understood and there is still much research to be done in order to fully understand its effects.
Orientations Futures
There are a number of potential future directions for 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine research. These include further studies into its mechanism of action, its potential therapeutic applications, and its ability to act as an inhibitor of enzymes. Additionally, further research could be conducted into its ability to act as an anti-inflammatory agent and its potential use in the treatment of cancer. Finally, further research could be conducted into its potential use as a drug delivery system and its ability to target specific cells and tissues.
Méthodes De Synthèse
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can be synthesized from piperazine and chlorobenzene derivatives. The synthesis process involves the reaction of piperazine with a chlorobenzene derivative in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is then followed by the addition of an imidazole derivative and the reaction is allowed to proceed to completion. The yield of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is typically around 95%.
Applications De Recherche Scientifique
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has been studied for its ability to act as an inhibitor of enzymes, such as tyrosinase and acetylcholinesterase. It has also been studied for its potential therapeutic applications, such as the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6/c18-14-2-1-3-15(10-14)22-6-8-23(9-7-22)16-11-17(21-12-20-16)24-5-4-19-13-24/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJYLGEXHCLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6442944.png)
![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6442966.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442972.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6442975.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6442980.png)

![4-methyl-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6442991.png)
![4-cyclobutyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442998.png)
![6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one](/img/structure/B6443014.png)
![4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443019.png)
![5-fluoro-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6443020.png)
![2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443023.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6443030.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443032.png)